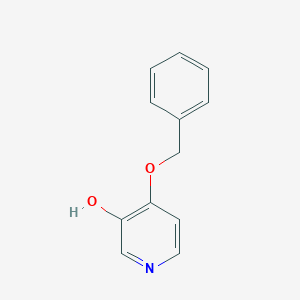

4-苄氧基-3-羟基吡啶

描述

Synthesis Analysis

A two-stage synthesis of 5-aroyl-2-aryl-3-hydroxypyridin-4(1H)-ones was carried out by refluxing 5-aroyl-3-(benzyloxy)-2-(het)aryl-4H-pyran-4-ones with ammonium acetate in AcOH and subsequent debenzylation . The prepared N-unsubstituted 4-pyridones exist in the pyridone tautomeric form .Molecular Structure Analysis

The single crystals of 3-hydroxypyridinium 2,4-dinitrophenolate were successfully grown from the ethanolic solution by the slow evaporation method . The yellow block crystals formed by O–H⋯O and N–H⋯O hydrogen bonding that made contacts through the cation and anion was characterized by single-crystal X-ray diffraction, infrared spectrum, diffuse reflectance spectrum, thermogravimetric and Hirshfeld surface analysis .Chemical Reactions Analysis

Pinacol boronic esters are highly valuable building blocks in organic synthesis . In contrast to the many protocols available on the functionalizing deboronation of alkyl boronic esters, protodeboronation is not well developed . Herein we report catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters utilizing a radical approach .Physical and Chemical Properties Analysis

4-Benzyloxy-3-hydroxypyridine is a solid substance with a light brown appearance . It has a melting point range of 199.7 - 201.7 °C / 391.5 - 395.1 °F .科学研究应用

植物中的防御化学物质:如 4-羟基-1,4-苯并恶嗪-3-酮的异羟肟酸,与 4-苄氧基-3-羟基吡啶密切相关,在植物防御中具有重要意义。它们在防御谷物免受昆虫、真菌和细菌侵害方面发挥着至关重要的作用,有助于除草剂的解毒,并参与作物的化感作用 (Niemeyer, 1988)。

苄基吡啶的合成:已经开发出一种使用氢碘酸水溶液合成苄基吡啶衍生物(包括 4-苄氧基-3-羟基吡啶)的方法。该工艺经济高效,展示了该化合物在化学合成中的相关性 (Chandrasekar, Karthikeyan, & Sekar, 2015)。

催化反应:已经实现了包括 4-羟基吡啶在内的羟基吡啶的铜催化 N-芳基化和 O-芳基化。这些反应对于创建复杂的有机分子非常重要,表明该化合物在有机化学中的用途 (Altman & Buchwald, 2007)。

药物合成:4-苄氧基-3-羟基吡啶用于合成帕利哌酮,这是一种用于治疗某些精神/情绪障碍的药物。该应用突出了其在制药中的重要性 (Ji Ya-fei, 2010)。

芳香亲核取代:与 4-苄氧基-3-羟基吡啶在结构上相似的 4-羟基吡啶已用于芳香亲核取代反应中。该过程高效,并产生 N-芳基-4(1H)-吡啶酮,突出了该化合物在有机化学中的重要性 (You & Twieg, 1999)。

气体吸附应用:对具有固定官能团 OH 的金属有机骨架的研究,如与 4-苄氧基-3-羟基吡啶相关的那些,显示出选择性气体吸附的潜力。这些骨架对于 CO2/CH4 和 C2H2/CH4 气体分离等应用具有重要意义 (Chen et al., 2011)。

作用机制

安全和危害

未来方向

属性

IUPAC Name |

4-phenylmethoxypyridin-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c14-11-8-13-7-6-12(11)15-9-10-4-2-1-3-5-10/h1-8,14H,9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHTSFDUACOKDEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=NC=C2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-(1,3-Benzothiazol-2-yl)-7-[(furan-2-yl)methyl]-6-imino-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B2661523.png)

![4-(4-Methylpiperidin-1-yl)-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B2661534.png)

![N-benzyl-2-((8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-ethylacetamide](/img/structure/B2661537.png)

![Methyl 2'-amino-3'-cyano-6'-methyl-2-oxo-1-propyl-1,2-dihydrospiro[indole-3,4'-pyran]-5'-carboxylate](/img/structure/B2661543.png)

![N-(2-tert-butyl-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-3,4-dimethoxybenzamide](/img/structure/B2661545.png)